molecular formula C9H15NO5S2 B2900905 (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 2137420-71-2

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2900905
CAS No.: 2137420-71-2
M. Wt: 281.34
InChI Key: REQNRTIASWJVCI-BRFYHDHCSA-N
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Description

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a sulfonyl group linked to a tetrahydrofuran (oxolane) moiety at the 3-position of the thiazolidine ring.

Properties

IUPAC Name

(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNRTIASWJVCI-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CS(=O)(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the oxolan-3-ylmethylsulfonyl group via a sulfonylation reaction. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a variety of functionalized thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other areas of industrial chemistry.

Mechanism of Action

The mechanism of action of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Substituent at Thiazolidine 3-Position Molecular Weight (g/mol) Key Structural Notes
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid Not explicitly provided (Oxolan-3-yl)methanesulfonyl ~285–300 (estimated) Sulfonyl group enhances polarity and acidity
(2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₄N₂O₂S Pyridin-2-yl, 5,5-dimethyl 238.30 Envelope conformation; O–H⋯N hydrogen bonds
(4S)-3-(4-chlorobenzene-1-carbonyl)-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₀ClNO₃S 4-chlorobenzoyl 271.72 Aromatic carbonyl group; planar geometry
(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₁₀ClNO₃S 3-chloro-4-hydroxyphenyl at 2-position 259.71 Ortho-substituted aryl; potential H-bonding
(4S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid C₂₀H₁₉NO₄S FMOC-protected carbamate, 2-methyl 369.43 Bulky FMOC group; used in peptide synthesis

Crystallographic and Conformational Differences

  • Target Compound vs. (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid : The latter adopts an envelope conformation in its crystal lattice, with the carboxylic acid group forming helical chains via O–H⋯N hydrogen bonds . In contrast, the sulfonyl group in the target compound may induce a more rigid or planar conformation due to its strong electron-withdrawing nature.
  • Sulfonyl vs. Carbonyl Groups : The sulfonyl substituent in the target compound (C–SO₂–) is more polar and acidic than the carbonyl (C=O) group in the 4-chlorobenzoyl analog . This difference could enhance solubility in polar solvents or influence binding interactions in biological systems.

Electronic and Pharmacological Implications

  • Hydrogen-Bonding Capacity: Compounds like the 3-chloro-4-hydroxyphenyl derivative exhibit additional H-bond donors/acceptors (e.g., –OH), which are absent in the target compound. This may reduce the latter’s ability to form extended crystal networks or interact with biological targets.

Research Findings and Limitations

  • Biological Activity : highlights pharmacological research applications for related thiazolidines, but specific data on the target compound’s activity are lacking .
  • Synthetic Challenges : The sulfonyl group’s introduction may require specialized reagents (e.g., sulfonating agents), contrasting with simpler substituents like methyl or aryl groups .

Biological Activity

The compound (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can be represented as follows:

  • Molecular Formula : C₈H₁₃NO₄S
  • Molecular Weight : 205.26 g/mol

The compound features a thiazolidine ring, a carboxylic acid group, and a methanesulfonyl moiety attached to an oxolane ring, which contributes to its unique biological properties.

Antidiabetic Activity

Thiazolidine derivatives have been extensively studied for their antidiabetic effects. Research indicates that compounds similar to (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can enhance insulin sensitivity and improve glucose metabolism. For instance, thiazolidinediones (TZDs), a class of antidiabetic drugs, exert their effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism .

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been documented in various studies. The substitution patterns on the thiazolidine ring significantly influence their ability to scavenge free radicals. For example, certain derivatives have demonstrated enhanced activity against lipid peroxidation, indicating their potential as antioxidant agents .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. In vitro assays revealed that specific compounds exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 5.1 to 22.08 µM, with some derivatives showing superior efficacy compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid may involve multiple mechanisms:

  • PPAR Activation : Enhances insulin sensitivity and glucose uptake.
  • Antioxidant Defense : Reduces oxidative stress by scavenging reactive oxygen species.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through modulation of signaling pathways.

Study 1: Antidiabetic Effects in Animal Models

A study conducted on diabetic rats demonstrated that administration of thiazolidine derivatives led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved pancreatic function.

Study 2: Anticancer Efficacy in vitro

In a comparative study involving various thiazolidine derivatives, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid exhibited potent cytotoxicity against MCF-7 cells with an IC₅₀ value of 5.10 µM. This was significantly lower than that of doxorubicin (IC₅₀ = 7.26 µM), indicating its potential as a novel anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidiabeticPPAR activation
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Cytotoxicity against MCF-7Cell cycle arrest

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